

# Tinoridine Metabolite Identification & Toxicity Screening

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## Compound Focus: Tinoridine

CAS No.: 24237-54-5

Cat. No.: S589076

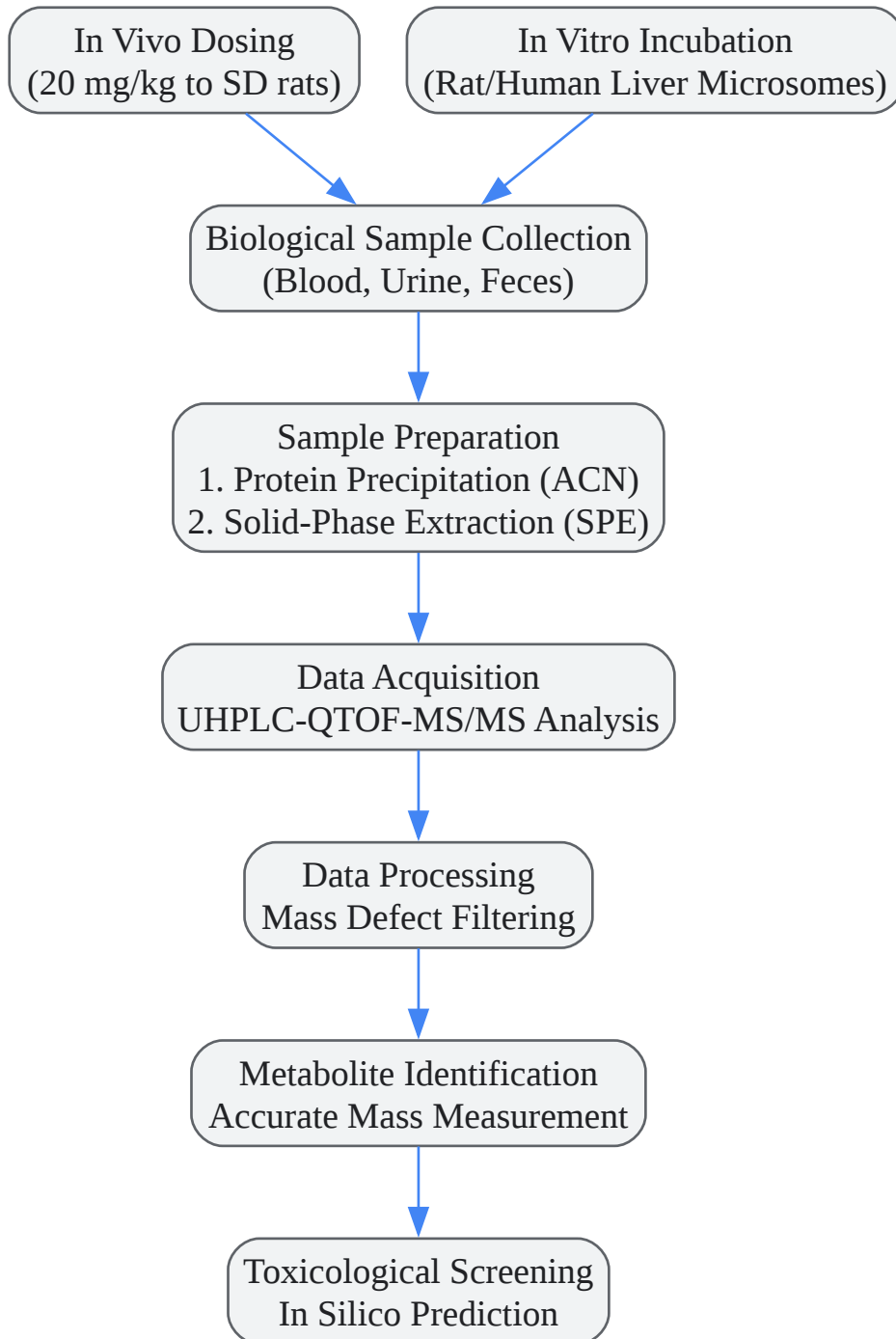
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The table below summarizes the key findings from a 2015 study that characterized **Tinoridine** metabolites and conducted an initial *in silico* toxicological screening [1].

Aspect	Experimental Details & Findings
Analytical Platform	Ultrahigh-performance liquid chromatography-quadrupole time-of-flight tandem mass spectrometry (UHPLC-QTOF-MS/MS) [1].
Dosing & Samples	Administered to Sprague-Dawley rats (20 mg/kg); blood, urine, and feces collected over 24 hours. <i>In vitro</i> incubation with rat and human liver microsomes [1].
Sample Preparation	Protein precipitation with acetonitrile, followed by solid-phase extraction (SPE) for metabolite enrichment [1].
Data Processing	Use of multiple mass defect filters to eliminate false-positive ions [1].
Identified Metabolites	<b>11 metabolites total</b> in urine samples. Types included: hydroxylated, dealkylated, acetylated, and glucuronide conjugates. A subset was also found in plasma and feces. Only two major metabolites were formed in liver microsomal incubations [1].
Toxicological Screening	<i>In silico</i> evaluation predicted two metabolites with a potential for lung or liver toxicity [1].

## Experimental Protocol for Metabolite Characterization

For researchers aiming to replicate or build upon this work, the following workflow details the key experimental steps as described in the study [1].

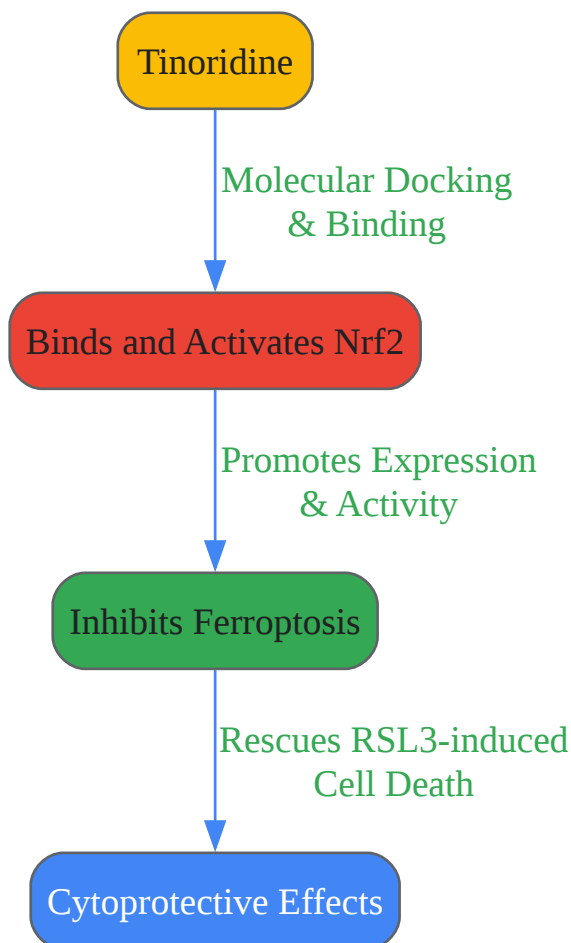


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## A Modern Screening Approach: Linking Tinoridine to Ferroptosis

Recent research has uncovered a novel mechanism of action for **Tinoridine** itself, which provides a compelling direction for future metabolite toxicity studies. A 2024 study identified **Tinoridine** through molecular docking as a high-affinity binder to the **Nrf2 protein**, a key inhibitor of ferroptosis (an iron-dependent form of programmed cell death) [2].

Subsequent *in vitro* and *in vivo* experiments confirmed that **Tinoridine** promotes Nrf2 expression and activity, thereby rescuing cells from ferroptosis and attenuating intervertebral disc degeneration in rats [2]. This pathway offers a specific, mechanistically grounded target for advanced toxicity screening.



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## Recommendations for Further Research

The search results indicate that while **Tinoridine**'s metabolites have been identified, their comparative toxicity profiling against other drugs is not publicly available. To build a complete guide, consider the following:

- **Focus on the Novel Mechanism:** The link between **Tinoridine**, Nrf2, and ferroptosis inhibition is a recent and significant finding [2]. Future studies could investigate whether the potentially toxic metabolites identified earlier [1] interfere with this cytoprotective pathway.
- **Expand the Screening:** The 2015 study used *in silico* tools for initial toxicity predictions [1]. These findings should be followed up with targeted *in vitro* assays (e.g., using hepatic and pulmonary cell lines) and more sophisticated computational models to validate the predicted lung and liver toxicity.
- **Explore Structural Analogs:** The search results highlight other thiophene-based compounds, such as the derivative **RMD86** and **7CN03**, which show promising analgesic and anti-inflammatory activities with potentially improved toxicity profiles [3] [4]. A comparative guide could be developed around these novel thiophene derivatives as alternatives to classic NSAIDs.

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## References

1. Rapid structural characterization of in vivo and in vitro ... [pubmed.ncbi.nlm.nih.gov]
2. Screening of NSAIDs library identifies Tinoridine as a novel ... [sciencedirect.com]
3. RMD86, a thiophene derivative, promotes antinociceptive and ... [pmc.ncbi.nlm.nih.gov]
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